3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one
Description
The exact mass of the compound 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-3-16-12-17-23(30)19(25-26-20-9-4-5-10-21(20)27-25)14-31-24(17)18(22(16)29)13-28-11-7-6-8-15(28)2/h4-5,9-10,12,14-15,29H,3,6-8,11,13H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSECWTLJMNNWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3C)OC=C(C2=O)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The structural integration of benzimidazole and chromenone moieties suggests a diverse range of biological interactions.
The compound's molecular formula is with a molecular weight of 417.51 g/mol. It exhibits a logP of 4.6927, indicating its lipophilicity, which is crucial for membrane permeability and bioavailability. The compound has six hydrogen bond acceptors and two hydrogen bond donors, contributing to its interaction potential with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N3O3 |
| Molecular Weight | 417.51 g/mol |
| logP | 4.6927 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 59.047 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
1. Anticancer Activity:
Benzimidazole derivatives are known for their anticancer properties, often through the disruption of microtubule dynamics. This compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Research indicates that similar compounds can induce G2/M phase arrest, which is critical in cancer therapy .
2. Antimicrobial Properties:
Studies have shown that benzimidazole derivatives exhibit significant antimicrobial activity against various pathogens. The mechanism often involves interference with microbial DNA replication or protein synthesis .
3. Anti-inflammatory Effects:
Some derivatives have demonstrated the ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .
Anticancer Activity
A study investigating the structure-activity relationship (SAR) of benzimidazole derivatives found that modifications at the benzimidazole ring significantly enhanced anticancer potency against various cancer cell lines. The derivative under discussion showed IC50 values comparable to established chemotherapeutics .
Antimicrobial Efficacy
In a screening assay, 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxychromen-4-one exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
In Vivo Studies
Preclinical trials involving animal models have reported promising results regarding the compound's efficacy in reducing tumor size and improving survival rates in treated subjects compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
